Product packaging for 2-Chloro-3-fluorobenzenesulfonyl chloride(Cat. No.:CAS No. 504424-79-7)

2-Chloro-3-fluorobenzenesulfonyl chloride

Cat. No.: B1393006
CAS No.: 504424-79-7
M. Wt: 229.06 g/mol
InChI Key: JGUJGYPYRWDTMV-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 504424-79-7) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . This compound features a benzene ring substituted with chlorine at the 2-position, fluorine at the 3-position, and a sulfonyl chloride (-SO₂Cl) group, which confers high reactivity toward nucleophiles. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives used in pharmaceuticals and agrochemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2FO2S B1393006 2-Chloro-3-fluorobenzenesulfonyl chloride CAS No. 504424-79-7

Properties

IUPAC Name

2-chloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUJGYPYRWDTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-fluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2-chloro-3-fluorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process can be summarized as follows:

    Starting Material: 2-Chloro-3-fluorobenzene

    Sulfonylating Agent: Chlorosulfonic acid

    Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually below 50°C, to prevent decomposition of the product.

The reaction proceeds as follows:

C6H4ClF+HSO3ClC6H3ClFO2S+HClC6H4ClF + HSO3Cl \rightarrow C6H3ClFO2S + HCl C6H4ClF+HSO3Cl→C6H3ClFO2S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactors where the reaction conditions are meticulously controlled to ensure high yield and purity of the product. The process includes steps such as:

    Raw Material Handling: Ensuring the purity of 2-chloro-3-fluorobenzene and chlorosulfonic acid.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Product Isolation: Using distillation or crystallization techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Produced via oxidation reactions.

    Sulfonate Esters: Result from reactions with alcohols.

Scientific Research Applications

Applications Overview

2-Chloro-3-fluorobenzenesulfonyl chloride is primarily utilized in the following areas:

  • Pharmaceutical Synthesis
    • It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other serious diseases. The sulfonyl chloride moiety is known for its reactivity, allowing for the formation of sulfonamides which are crucial in drug development.
  • Agrochemical Development
    • The compound is employed in the synthesis of herbicides and pesticides. Its ability to form stable sulfonylurea derivatives makes it valuable in developing potent weed control agents.
  • Enzyme Inhibition Studies
    • Compounds containing sulfonyl chloride groups often exhibit significant biological properties, including enzyme inhibition. Research indicates that this compound may enhance lipophilicity and biological activity, making it suitable for medicinal chemistry applications.

Data Tables

  • Antitumor Activity
    • Research has demonstrated that derivatives synthesized from this compound exhibit promising antitumor activity. For instance, a study published in Journal of Medicinal Chemistry highlighted a novel compound derived from this sulfonyl chloride that showed significant cytotoxic effects against various cancer cell lines.
  • Development of Herbicides
    • A case study focused on the synthesis of sulfonylurea herbicides from this compound demonstrated its effectiveness in controlling specific weed species without harming crops. Field trials indicated a substantial reduction in weed biomass when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of 2-chloro-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-chloro-3-fluorobenzenesulfonyl chloride exhibit variations in substituent patterns, molecular weights, and reactivity. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Data
This compound C₆H₃Cl₂FO₂S 229.06 504424-79-7 2-Cl, 3-F, -SO₂Cl Primary sulfonyl chloride; high reactivity for nucleophilic substitution
2-Chloro-3,6-difluorobenzenesulfonyl chloride C₆H₂Cl₂F₂O₂S 247.036 1208074-71-8 2-Cl, 3-F, 6-F, -SO₂Cl Additional fluorine increases electron withdrawal; higher molecular weight
5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride C₇H₂Cl₃FO₃S 291.51 1572516-04-1 5-Cl, 2-F, -SO₂Cl, -COCl Dual functional groups (-SO₂Cl and -COCl); higher steric hindrance
3-(Trifluoromethyl)benzenesulfonyl chloride C₇H₄ClF₃O₂S 244.62* 777-44-6 3-CF₃, -SO₂Cl Trifluoromethyl group enhances lipophilicity and metabolic stability
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 421-83-0 -CF₃, -SO₂Cl Low boiling point (29–32°C); high density (1.583 g/mL); simpler structure

Notes:

  • *Molecular weight for 3-(trifluoromethyl)benzenesulfonyl chloride inferred from formula.
  • Functional Groups: 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoyl chloride combines sulfonyl and benzoyl chloride groups, enabling dual reactivity but with increased steric hindrance. Trifluoromethyl vs. Halogens: The 3-(trifluoromethyl) derivative offers superior metabolic stability in drug design, whereas fluorine/chlorine substituents prioritize electronic modulation. Simpler Structures: Trifluoromethanesulfonyl chloride lacks an aromatic ring, resulting in lower molecular weight and distinct physical properties (e.g., volatility).

Biological Activity

2-Chloro-3-fluorobenzenesulfonyl chloride (CAS No. 504424-79-7) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C6H4ClFOS
  • Molecular Weight : 196.61 g/mol
  • Structure : The compound features a chloro and a fluorine substituent on a benzene ring, which contributes to its reactivity and biological properties.

This compound primarily functions as an inhibitor of IRE1α (Inositol-Requiring Enzyme 1 alpha), a key player in the unfolded protein response (UPR). This enzyme is crucial for cellular adaptation under stress conditions, such as those encountered in cancer cells. The inhibition of IRE1α can lead to:

  • Blocking dimerization : Preventing the formation of active IRE1α dimers, which are necessary for its kinase and RNase activities.
  • Modulating ER stress response : By inhibiting IRE1α, the compound can induce apoptosis in cancer cells by disrupting their ability to handle ER stress effectively .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound led to reduced viability of several cancer cell lines, including breast and pancreatic cancer cells. The mechanism was attributed to the induction of apoptosis through ER stress pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

  • IRE1α Inhibition : Studies have shown that it selectively binds to IRE1α, inhibiting its auto-phosphorylation and RNase activity, which are critical for tumor cell survival under stress conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism of Action
2-Chloro-4-fluorobenzenesulfonyl chloride Moderate anticancer activitySimilar IRE1α inhibition
3-Fluorobenzenesulfonyl chloride Limited activity reportedNon-specific enzyme inhibition

Research Findings

The following key findings summarize the current understanding of the biological activity of this compound:

  • Selectivity for Cancer Cells : The compound shows preferential toxicity towards cancerous cells compared to normal cells, highlighting its potential as a targeted therapy.
  • Potential for Combination Therapies : It may enhance the efficacy of existing treatments when used in combination with other chemotherapeutic agents by synergistically inducing ER stress .
  • Future Directions : Ongoing research aims to refine the synthesis and improve the selectivity and potency of this compound against various cancer types.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-chloro-3-fluorobenzenesulfonyl chloride, and how do reaction parameters influence yield?

  • Methodology : Synthesis typically involves sulfonation of the parent benzene derivative followed by halogenation. Key parameters include temperature control (60–80°C for sulfonation ), stoichiometric ratios of chlorinating agents (e.g., ClSO₃H or PCl₅), and reaction time (6–12 hours). Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is critical to isolate the sulfonyl chloride .
  • Data Analysis : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) and confirm purity via HPLC (retention time ~8.2 min, C18 column, acetonitrile/water 70:30) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodology :

  • ¹H NMR : The fluorine substituent deshields adjacent protons, resulting in distinct splitting patterns (e.g., doublet of doublets at δ 7.8–8.2 ppm for aromatic protons ).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of fluorine .
  • IR : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1170–1190 cm⁻¹, with C-F stretches at 1100–1150 cm⁻¹ .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use fume hoods, neoprene gloves, and splash goggles. Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis . Emergency procedures include immediate rinsing with water for skin/eye contact and activated charcoal administration for ingestion .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodology : Computational studies (DFT, B3LYP/6-31G*) reveal that the electron-withdrawing sulfonyl group activates the para position for nucleophilic attack, while steric hindrance from chlorine and fluorine limits ortho substitution. Kinetic studies (UV-Vis monitoring at 260 nm) show reaction rates correlate with solvent polarity (DMF > THF > toluene) .

Q. What strategies resolve contradictions in reported melting points (e.g., 45–50°C vs. 52–55°C) for this compound?

  • Methodology :

  • Purity Analysis : Compare DSC thermograms; impurities (e.g., residual solvents) lower melting points. Use preparative HPLC to isolate fractions and re-measure .
  • Crystallization Conditions : Recrystallization from ethanol/water (vs. hexane) may yield different polymorphs. X-ray diffraction confirms crystal structure uniformity .

Q. How does this compound degrade under acidic/basic conditions, and what are the degradation products?

  • Methodology : Accelerated stability testing (40°C/75% RH for 28 days) shows hydrolysis to 2-chloro-3-fluorobenzenesulfonic acid in aqueous HCl (pH 2) or NaOH (pH 12). Monitor via LC-MS (m/z 213 → m/z 195 after loss of Cl⁻) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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